molecular formula C16H16N2O2 B1584386 Anisaldazine CAS No. 2299-73-2

Anisaldazine

Cat. No.: B1584386
CAS No.: 2299-73-2
M. Wt: 268.31 g/mol
InChI Key: SVAKQZXLNBBOTG-WHYMJUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Anisaldazine involves the reaction between this compound and ethyl magnesium bromide, yielding the methyl ether . Further demethylation gives a small yield of the higher melting hexane derivative .


Molecular Structure Analysis

The molecular structure of this compound is represented by the IUPAC Standard InChI: InChI=1S/C16H16N2O2/c1-19-15-7-3-13(4-8-15)11-17-18-12-14-5-9-16(20-2)10-6-14/h3-12H,1-2H3 . The 3D structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The orientational order parameter and the magnetic field as functions of temperature close to the nematic-isotropic liquid (NI) transition in this compound have been analyzed using a power-law formula .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 268.3104 . The phase change data indicates that it has a fusion temperature of 442.0 K . The real and imaginary parts of the complex dielectric constant of the normal liquid phase of this compound were measured at a temperature of 185°C for a frequency range from 900 Mc to 24 kMc .

Scientific Research Applications

Orientational Order in Anisaldazine

This compound, a chemical compound with the formula CH3OC6H4CH:NN:CHC4H4OCH3, has been extensively studied for its unique properties in different phases. Madusudana, Shashidhar, and Chandrasekhar (1971) measured the refractive indices of this compound in crystalline, nematic, and isotropic phases. They utilized the Vuks formula to evaluate the orientational order parameter in the mesophase, finding that this compound shows a curve for the order parameter versus relative temperature almost parallel to those of p-azoxyanisole and p-azoxyphenetole (Madusudana, Shashidhar, & Chandrasekhar, 1971).

Proton Spin-Lattice Relaxation Study

Blinc et al. (1968) explored the proton spin-lattice relaxation time (T1) in different phases of p-anisaldazine. Their study revealed notable discontinuities in T1 at phase changes and provided insights into the molecular rearrangement and hetero-phase fluctuations associated with the onset of the nematic state (Blinc et al., 1968).

Dielectric Properties in Electric and Magnetic Fields

Carr (1963) investigated the complex dielectric constant of this compound in its normal liquid phase. The study highlighted how external electrostatic fields affect the dielectric loss and molecular orientation of this compound, suggesting an alignment of molecules parallel to the external electric field (Carr, 1963).

Microwave Dielectric Measurements

Another study by Carr (1957) measured the complex dielectric constant of this compound at a frequency of 14,400 Mc. This research noted significant changes in the dielectric constant under the influence of a static magnetic field, dependent on the field's orientation and temperature (Carr, 1957).

Specific Heat Near Phase Transitions

Kilit and Yurtseven (2008) analyzed the specific heat of this compound at temperatures close to its nematic-isotropic liquid and solid-nematic transitions. Their findings provided critical data on the critical exponent for specific heat and its phase transition behaviors (Kilit & Yurtseven, 2008).

Flow and Order in Liquid Crystals

Porter and Johnson (1963) conducted a comprehensive study on the flow properties of this compound in both its isotropic and anisotropic states. They provided valuable data on viscosity and density anomalies at nematic-isotropic transitions (Porter & Johnson, 1963).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Anisaldazine can be achieved through a multi-step process involving the reaction of anisaldehyde with hydrazine hydrate, followed by cyclization and oxidation steps.", "Starting Materials": [ "Anisaldehyde", "Hydrazine hydrate", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Anisaldehyde is reacted with hydrazine hydrate in the presence of sulfuric acid to form an intermediate hydrazone.", "Step 2: The hydrazone is then cyclized by heating with sodium hydroxide to form the desired product, Anisaldazine.", "Step 3: The Anisaldazine is then oxidized using sodium nitrite in the presence of sulfuric acid to form the final product." ] }

2299-73-2

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

(Z)-1-(4-methoxyphenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]methanimine

InChI

InChI=1S/C16H16N2O2/c1-19-15-7-3-13(4-8-15)11-17-18-12-14-5-9-16(20-2)10-6-14/h3-12H,1-2H3/b17-11-,18-12-

InChI Key

SVAKQZXLNBBOTG-WHYMJUELSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N\N=C/C2=CC=C(C=C2)OC

SMILES

COC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)OC

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anisaldazine
Reactant of Route 2
Reactant of Route 2
Anisaldazine
Reactant of Route 3
Anisaldazine
Reactant of Route 4
Reactant of Route 4
Anisaldazine
Reactant of Route 5
Reactant of Route 5
Anisaldazine
Reactant of Route 6
Anisaldazine
Customer
Q & A

Q1: What is the molecular structure and formula of anisaldazine?

A1: this compound, also known as 4,4'-dimethoxybenzalazine, has the molecular formula C16H16N2O2. Its structure consists of two anisole groups (methoxybenzene) connected by an azine linkage (-CH=N-N=CH-).

Q2: What are the key spectroscopic characteristics of this compound?

A2: While the provided abstracts don't delve into specific spectroscopic details, they do mention the study of this compound using techniques like nuclear quadrupole resonance (NQR) [], dielectric constant measurements [, ], refractive index measurements [], and proton spin-lattice relaxation studies []. These methods provide insights into molecular structure, electronic properties, and molecular dynamics.

Q3: What is the significance of the nematic phase exhibited by this compound?

A3: this compound, like many liquid crystals, exhibits a nematic phase, a state of matter characterized by long-range orientational order but a lack of long-range positional order. This means the molecules tend to align along a common direction, influencing optical and flow properties [, ].

Q4: How does temperature affect the orientational order of this compound in its nematic phase?

A4: Research indicates that the orientational order parameter of this compound decreases as the temperature approaches the nematic-isotropic liquid (NI) transition [, , ]. This transition, where the nematic order is lost, is described as a weak first-order transition based on critical exponent analysis [].

Q5: How does the presence of an electric field affect the dielectric properties of this compound?

A5: Studies on this compound's dielectric properties reveal that an external electric field induces molecular ordering, aligning the long axes of the molecules parallel to the field []. This alignment influences the dielectric constant and loss of the material.

Q6: What is the nature of the molecular ordering within the ringed spherulites formed by this compound and cholesterol mixtures?

A6: Research on ringed spherulites, formed in mixtures of cholesterol and this compound, suggests the presence of distinct molecular ordering within these structures []. Optical diffraction patterns and birefringence measurements provide insights into this ordering, indicating a complex interplay between cholesterol and this compound molecules.

Q7: How does the concentration of this compound affect the ring spacing within these spherulites?

A7: The ring spacing in this compound-cholesterol spherulites is found to be concentration-dependent []. As the concentration of this compound changes, the arrangement of molecules within the spherulite is affected, leading to variations in ring spacing.

Q8: What insights do surface tension measurements provide about the behavior of this compound near phase transitions?

A8: Surface tension measurements of this compound, often conducted using the pendant drop method [], reveal anomalous behavior near the nematic-isotropic transition. The surface tension initially decreases with increasing temperature but then exhibits a change in slope near the transition point, suggesting a complex interplay of intermolecular forces at the surface.

Q9: How does the diffusion behavior of this compound compare to other liquid crystals?

A9: Self-diffusion studies, utilizing techniques like quasi-elastic neutron scattering and proton spin echo, provide insights into the mobility of molecules within liquid crystal phases. While the provided abstracts don't offer specific comparisons for this compound, they highlight the importance of such studies in understanding molecular dynamics in these systems [].

Q10: Are there any notable differences in the activation energy for the friction coefficient between this compound and other nematic compounds?

A10: Research on the temperature dependence of the friction coefficient in nematic liquid crystals suggests that while many compounds exhibit a common activation energy, this compound, along with a few others, deviates from this trend, displaying a lower activation energy []. This difference may be attributed to variations in molecular structure and intermolecular interactions.

Q11: What is the significance of the short-range order observed in this compound and related compounds?

A11: Studies on the molecular arrangement of this compound and similar compounds suggest the presence of a "nematic secondary structure" []. This structure implies a short-range order where molecules organize into strands rather than existing as individual units, potentially influencing the macroscopic properties of the material.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.